3-Bromo-6-chloropyrazine-2-carboxylic acid chemical properties
3-Bromo-6-chloropyrazine-2-carboxylic acid chemical properties
An In-depth Technical Guide to 3-Bromo-6-chloropyrazine-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract and Core Concepts
3-Bromo-6-chloropyrazine-2-carboxylic acid is a halogen-substituted heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. The pyrazine core is recognized as a "privileged structure," frequently appearing in a wide array of pharmacologically active agents, including those with antimycobacterial, anticancer, and antiviral properties.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this versatile building block. Its strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on an electron-deficient pyrazine ring offers a rich platform for selective chemical modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical candidates.[2]
Physicochemical and Computed Properties
The fundamental properties of 3-Bromo-6-chloropyrazine-2-carboxylic acid are summarized below. These attributes are critical for designing reaction conditions, purification strategies, and formulation approaches.
| Property | Value | Source |
| IUPAC Name | 3-Bromo-6-chloropyrazine-2-carboxylic acid | - |
| CAS Number | 1260773-60-1 | [3] |
| Molecular Formula | C₅H₂BrClN₂O₂ | Calculated |
| Molecular Weight | 251.46 g/mol | [4] (for methyl ester) |
| Appearance | White to off-white solid (predicted) | [5] (for pyridine analog) |
| pKa | 1.92 ± 0.10 (Predicted) | [5] (for pyridine analog) |
| Hydrogen Bond Donors | 1 | [6] (for related compound) |
| Hydrogen Bond Acceptors | 4 | [6] (for related compound) |
| Rotatable Bond Count | 1 | [7] (for pyridine analog) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical principles |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere (2-8°C recommended). | [1][8] |
Synthesis and Purification
The synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid is not widely detailed in standard literature, but a logical pathway can be constructed based on established pyrazine chemistry. A common strategy involves the sequential halogenation of a pre-functionalized pyrazine core.
Retrosynthetic Analysis and Strategy
The causality behind a plausible synthetic route begins with a readily available starting material, such as 3-aminopyrazine-2-carboxylic acid or its ester. The amino group serves as a versatile handle for introducing a bromine atom via a Sandmeyer-type diazotization-bromination reaction. The chlorine atom can be introduced subsequently, or the starting material may already contain it. The choice to start with an ester can protect the carboxylic acid during certain reaction steps and simplify purification, with a final hydrolysis step to yield the target acid. A patent for a related compound, 2-amino-3-bromo-6-chloropyrazine, outlines a similar process involving chlorination and diazotization-bromination steps starting from a 3-aminopyrazine-2-carboxylate raw material.[9]
Representative Synthetic Protocol
This protocol is a representative example based on established chemical transformations for this class of compounds.
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid
-
Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 volumes).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) or concentrated sulfuric acid (catalytic)[10].
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-aminopyrazine-2-carboxylate.
Step 2: Chlorination of the Pyrazine Ring
-
This step is highly dependent on the desired regioselectivity and can be complex. An alternative is to source a pre-chlorinated starting material. If proceeding, chlorination of the activated pyrazine ring could be attempted using reagents like N-chlorosuccinimide (NCS).
Step 3: Diazotization and Bromination (Sandmeyer Reaction)
-
Dissolve the amino-pyrazine intermediate (e.g., methyl 3-amino-6-chloropyrazine-2-carboxylate) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.
-
Stir the reaction at room temperature for several hours.
-
Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.
Step 4: Saponification to the Carboxylic Acid
-
Dissolve the resulting methyl 3-bromo-6-chloropyrazine-2-carboxylate[4] in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with 1N HCl to a pH of ~2-3, causing the carboxylic acid product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-Bromo-6-chloropyrazine-2-carboxylic acid.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. While specific spectra for this exact compound are not publicly available, a profile can be accurately predicted based on the functional groups present.[11][12]
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad O-H stretching absorption for the carboxylic acid dimer from approximately 2500-3300 cm⁻¹.[11] A strong carbonyl (C=O) stretch should appear around 1710-1730 cm⁻¹. The aromatic pyrazine ring will exhibit C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[13]
-
¹H NMR Spectroscopy : The proton NMR spectrum will be simple, showing two key signals:
-
A singlet for the lone aromatic proton on the pyrazine ring (C5-H), expected in the δ 8.0-9.0 ppm range.
-
A very broad singlet for the acidic carboxylic acid proton, typically far downfield (δ 10-13 ppm), which will disappear upon D₂O exchange.[11]
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display five distinct signals:
-
The carboxylic acid carbonyl carbon between δ 160-175 ppm.[11]
-
Four signals for the four unique carbons of the substituted pyrazine ring, with their chemical shifts influenced by the attached halogens and nitrogen atoms.
-
-
Mass Spectrometry (MS) : The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of peaks at M, M+2, and M+4. Prominent fragmentation pathways would include the loss of the carboxyl group (•COOH, 45 u) and potentially the loss of Br• or Cl• radicals.[11]
Chemical Reactivity and Derivatization
The synthetic utility of 3-Bromo-6-chloropyrazine-2-carboxylic acid stems from the differential reactivity of its three functional groups. The electron-deficient nature of the pyrazine ring activates the halogen substituents towards nucleophilic aromatic substitution (SNAr), while the bromine atom is primed for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom is generally more susceptible to SNAr than the bromine atom in such electron-poor systems. This allows for selective displacement of the chloride with various nucleophiles (e.g., amines, alkoxides, thiols) while leaving the bromine atom intact for subsequent transformations. This selective reactivity is a cornerstone of its utility as a building block. Studies on related 3-chloropyrazine-2-carboxamides show that the chlorine is readily displaced by amines.[14]
Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This orthogonal reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position, providing a powerful tool for extending the molecular scaffold.
Carboxylic Acid Modifications
The carboxylic acid group undergoes standard transformations, including:
-
Esterification : Reaction with an alcohol under acidic conditions.
-
Amide Formation : Activation with reagents like 1,1'-carbonyldiimidazole (CDI)[10] or SOCl₂, followed by reaction with a primary or secondary amine.
-
Reduction : Can be reduced to the corresponding alcohol using strong reducing agents like LiAlH₄, though this may also affect the halogen substituents.
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